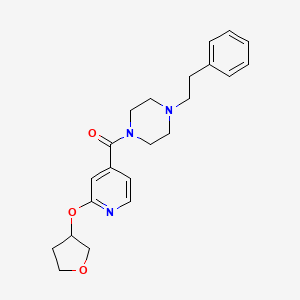

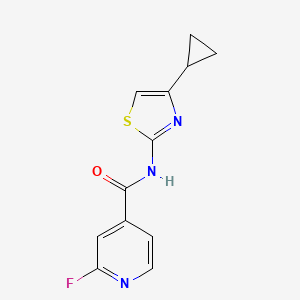

![molecular formula C17H13BrN4O5S2 B2396631 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide CAS No. 893144-22-4](/img/structure/B2396631.png)

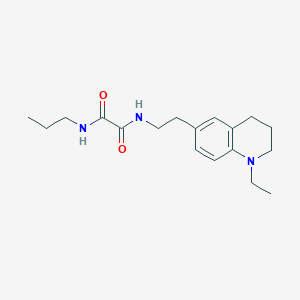

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrN4O5S2 and its molecular weight is 497.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Thiadiazole Derivatives and Antitumor Activity

Thiadiazoles, including 1,3,4-thiadiazole derivatives, are recognized for their antitumor activities. These compounds are of interest in the search for new antitumor drugs due to their diverse biological properties. The review by Iradyan et al. (2009) highlights the potential of imidazole derivatives, including those related to thiadiazole structures, in antitumor drug development. The compounds reviewed have passed preclinical testing stages, indicating the relevance of this chemical scaffold in creating compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Quinazoline-4(3H)-ones in Medicinal Chemistry

Quinazoline derivatives, particularly quinazoline-4(3H)-ones and their derivatives, constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids. These compounds have been explored for their antibacterial activities, providing a basis for developing new medicinal agents. The work by Tiwary et al. (2016) reviews the significance of these structures in medicinal chemistry, highlighting their potential to combat antibiotic resistance (Tiwary, B. K., Pradhan, K., Nanda, A., & Chakraborty, R., 2016).

Biological Activity of Heterocyclic Systems Based on 1,3,4-Thiadiazoles

The pharmacological potential of 1,3,4-thiadiazole derivatives is extensive, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Lelyukh's review (2019) emphasizes the importance of these heterocycles in medicinal chemistry due to their wide possibility for chemical modification and diverse pharmacological potential. This highlights the role of 1,3,4-thiadiazole and related structures as crucial scaffolds for expressing pharmacological activity, reinforcing their significance in the development of new drug-like molecules (Lelyukh, M., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures have shown antitumor activities against various human cancer cell lines .

Mode of Action

It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. Cell cycle arrest prevents the cells from dividing and proliferating.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . These pathways are crucial for controlling cell growth and division. When these pathways are disrupted, it can lead to uncontrolled cell growth, a hallmark of cancer.

Result of Action

The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound is effective in inhibiting the growth of these cancer cells.

Propiedades

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O5S2/c18-13-4-3-11(27-13)15(24)20-16-21-22-17(29-16)28-7-14(23)19-6-9-1-2-10-12(5-9)26-8-25-10/h1-5H,6-8H2,(H,19,23)(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUXCVHZTKVLNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

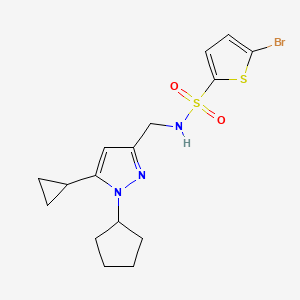

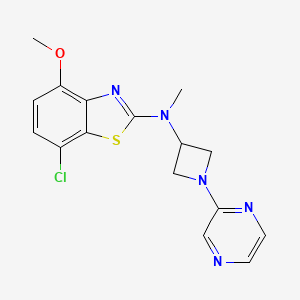

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2396548.png)

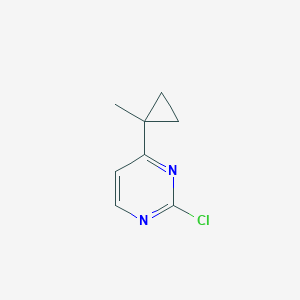

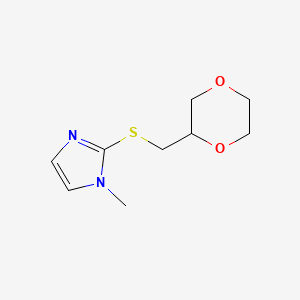

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2396558.png)

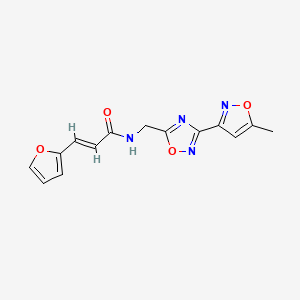

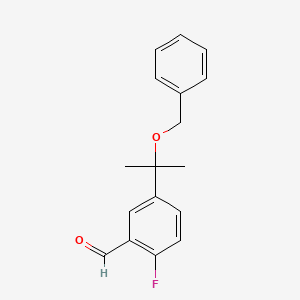

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)